molecular formula C13H9F3N4 B8673775 5-Methyl-7-phenyl-2-(trifluoromethyl)-1,2,4-triazolo[1,5-a]pyrimidine

5-Methyl-7-phenyl-2-(trifluoromethyl)-1,2,4-triazolo[1,5-a]pyrimidine

Cat. No. B8673775
M. Wt: 278.23 g/mol
InChI Key: XUYDEWPFRIUGEK-UHFFFAOYSA-N
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Description

5-Methyl-7-phenyl-2-(trifluoromethyl)-1,2,4-triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C13H9F3N4 and its molecular weight is 278.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methyl-7-phenyl-2-(trifluoromethyl)-1,2,4-triazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-7-phenyl-2-(trifluoromethyl)-1,2,4-triazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Methyl-7-phenyl-2-(trifluoromethyl)-1,2,4-triazolo[1,5-a]pyrimidine

Molecular Formula

C13H9F3N4

Molecular Weight

278.23 g/mol

IUPAC Name

5-methyl-7-phenyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C13H9F3N4/c1-8-7-10(9-5-3-2-4-6-9)20-12(17-8)18-11(19-20)13(14,15)16/h2-7H,1H3

InChI Key

XUYDEWPFRIUGEK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)C3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

By the procedure reported by V. A. Lopyrev Zh. Obshch. Khim. 53 p. 1684, 1983 (Chemical Abstracts 139865y, 1983) a crude sample of 3-amino-5-trifluoromethyl-1,2,4-triazole was prepared by the cyclocondensation of aminoguanidine bicarbonate with trifluoroacetic acid in refluxing toluene. This material was used effectively without further purification in subsequent ring condensation reactions. To 30 ml. of glacial acetic acid stirring, 3.0 g (19.7 mmol) of 3-amino-5-trifluoromethyl-1,2,4-triazole and 3.5 g (21.6 mmol) of benzoylacetone were added and the mixture heated at reflux for 3 h. A solution soon formed after heating. The solvent was evaporated in vacuo and excess water added to the residue followed by extraction with 200 ml of ethyl acetate. The extract was washed with water, saturated sodium bicarbonate, brine, dried over magnesium sulfate and evaporated in vacuo to give an oily residue. Silica gel column chromatography (methylene chloride) afforded 3.09 g of the title compound which was present as the major component, m.p. 106°-108° C.
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